molecular formula C18H16N6O5 B11101171 (4E)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11101171
M. Wt: 396.4 g/mol
InChI Key: DOGFCFUSZKZSTJ-VXLYETTFSA-N
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Description

4-{(E)-1-[2-(2,4-DINITROPHENYL)HYDRAZINO]METHYLIDENE}-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound characterized by its unique structure, which includes a hydrazino group, a dinitrophenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-1-[2-(2,4-DINITROPHENYL)HYDRAZINO]METHYLIDENE}-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazolone ring. The reaction conditions often require acidic or basic catalysts to facilitate the condensation and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-1-[2-(2,4-DINITROPHENYL)HYDRAZINO]METHYLIDENE}-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, reduction may produce amino derivatives, and substitution reactions can result in various substituted pyrazolones .

Scientific Research Applications

4-{(E)-1-[2-(2,4-DINITROPHENYL)HYDRAZINO]METHYLIDENE}-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(E)-1-[2-(2,4-DINITROPHENYL)HYDRAZINO]METHYLIDENE}-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound’s hydrazino and dinitrophenyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-1-[2-(2,4-DINITROPHENYL)HYDRAZINO]METHYLIDENE}-5-METHYL-2-(2-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its specific combination of functional groups and the resulting chemical properties.

Properties

Molecular Formula

C18H16N6O5

Molecular Weight

396.4 g/mol

IUPAC Name

4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H16N6O5/c1-11-5-3-4-6-16(11)22-18(25)14(12(2)21-22)10-19-20-15-8-7-13(23(26)27)9-17(15)24(28)29/h3-10,20-21H,1-2H3/b19-10+

InChI Key

DOGFCFUSZKZSTJ-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)C(=C(N2)C)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=C(N2)C)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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